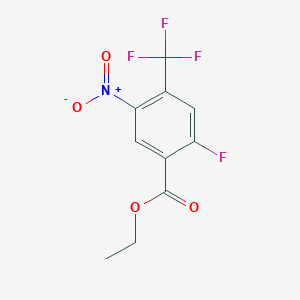

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

説明

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl (-CF₃), nitro (-NO₂), and fluorine substituent on a benzoate backbone. Its molecular formula is C₁₀H₇F₄NO₄, and it is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of antidiabetic and anti-inflammatory agents . The compound’s structural uniqueness arises from the electron-withdrawing effects of the nitro and trifluoromethyl groups, which influence its reactivity and stability.

The synthesis typically involves palladium-catalyzed carbonylation reactions under high-pressure CO₂ conditions, as demonstrated in a 2019 protocol by Merck Sharp & Dohme Corp. For instance, bromo-fluoro-trifluoromethylbenzene derivatives are reacted with ethyl acetate in the presence of Pd(dppf)Cl₂ and sodium acetate, followed by purification via column chromatography . The compound’s purity and structure are confirmed using ¹H NMR (e.g., δ 8.04–8.08 ppm for aromatic protons) and elemental analysis .

特性

分子式 |

C10H7F4NO4 |

|---|---|

分子量 |

281.16 g/mol |

IUPAC名 |

ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H7F4NO4/c1-2-19-9(16)5-3-8(15(17)18)6(4-7(5)11)10(12,13)14/h3-4H,2H2,1H3 |

InChIキー |

YOVNVRVABCATMU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate typically involves multi-step reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

化学反応の分析

科学研究への応用

2-フルオロ-5-ニトロ-4-(トリフルオロメチル)安息香酸エチルは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 生化学プローブとしての可能性が調査されています。

医学: 特に薬物開発における潜在的な治療効果について研究されています。

工業: 農薬や特殊材料の製造に使用されています.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to target specific biological pathways effectively. The presence of electron-withdrawing groups like trifluoromethyl and nitro enhances its lipophilicity, potentially improving membrane permeability and bioavailability in drug formulations .

Biological Studies

Research has demonstrated that this compound can interact with various biological targets, influencing enzyme activity and exhibiting potential antibacterial properties. Studies have shown that the fluoro and nitro substituents can enhance biological activity, making it a candidate for developing new bioactive molecules . For instance, compounds derived from ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate have been evaluated for their effectiveness against resistant bacterial strains, showcasing broad-spectrum antibacterial activities .

Materials Science

In materials science, ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced durability and specific functional characteristics.

Case Study 1: Antibacterial Activity

A recent study focused on the synthesis of novel dual inhibitors targeting bacterial topoisomerases using derivatives of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate. These compounds demonstrated potent antibacterial activity against Gram-positive bacteria like Enterococcus faecalis and multidrug-resistant Staphylococcus aureus. The lead compound exhibited minimal inhibitory concentrations (MICs) in the low nanomolar range, indicating strong efficacy against resistant strains .

Case Study 2: Synthesis of Bioactive Molecules

In another research effort, ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate was used as a precursor for synthesizing various bioactive molecules aimed at inhibiting specific enzymes involved in disease pathways. The study highlighted how modifications to the compound's structure could lead to enhanced binding affinities and improved pharmacological profiles.

Summary Table of Applications

作用機序

2-フルオロ-5-ニトロ-4-(トリフルオロメチル)安息香酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、この化合物の親油性を高め、タンパク質や酵素の疎水性領域と相互作用することができます。 ニトロ基は、酸化還元反応に関与し、細胞経路に影響を与える可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate with analogous fluorinated benzoates, focusing on substituent positions, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The nitro group in Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate enhances electrophilic substitution reactivity compared to its chloro-substituted analog (CAS 1805034-38-1), which exhibits slower reaction kinetics due to the weaker electron-withdrawing nature of chlorine .

- Steric and Electronic Interactions: The ortho-fluoro substituent in both compounds induces steric hindrance, but the para-trifluoromethyl group in the nitro derivative creates a stronger electron-deficient aromatic ring, favoring nucleophilic aromatic substitution under mild conditions .

Spectroscopic and Analytical Data

- ¹H NMR Shifts: The nitro derivative shows distinct downfield shifts for aromatic protons (δ 8.04–8.08 ppm) compared to the chloro analog (δ 7.40–7.49 ppm), reflecting differences in electron density .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of ~120–125°C for the nitro compound, while the chloro derivative melts at ~95–100°C, indicating stronger intermolecular forces in the former .

Research Findings and Industrial Relevance

Recent studies highlight the superior regioselectivity of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate in Suzuki-Miyaura couplings, attributed to the nitro group’s directing effects. In contrast, the chloro analog requires harsher conditions (e.g., higher Pd catalyst loading) for cross-coupling reactions . Industrial patents emphasize the nitro derivative’s role in synthesizing kinase inhibitors, leveraging its ability to undergo selective reductions without side reactions .

生物活性

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate (C10H7F4NO4) is an organic compound notable for its unique structural features, including a fluoro group, a nitro group, and a trifluoromethyl group. These functional groups confer distinctive chemical properties that influence its biological activity. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is characterized by:

- Fluoro Group : Enhances lipophilicity and membrane permeability.

- Nitro Group : Often associated with biological activity, particularly in pharmaceuticals.

- Trifluoromethyl Group : Known to improve the potency and selectivity of compounds in drug development due to its electron-withdrawing nature.

The molecular weight of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is approximately 300.2 g/mol.

Research indicates that the structural components of ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate significantly influence its interactions with biological targets. The trifluoromethyl and nitro groups enhance the compound's lipophilicity, which may improve its bioavailability and efficacy in pharmaceutical applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent. It demonstrated significant inhibition against various bacterial strains, suggesting that the nitro group plays a crucial role in its mechanism of action .

- Drug Development : The trifluoromethyl group has been linked to increased potency in drug candidates. For instance, compounds with similar structures have shown enhanced inhibition of enzymes such as reverse transcriptase, which is critical in antiviral drug development .

- Synthetic Utility : Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis, facilitating the development of novel pharmaceuticals through various reaction pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | Lacks trifluoromethyl group | Reduced antimicrobial activity |

| Ethyl 2-chloro-5-nitrobenzoate | C9H8ClNO4 | Chlorine instead of fluorine | Moderate enzyme inhibition |

| Ethyl 2-fluoro-5-amino-4-(trifluoromethyl)benzoate | C10H9F4N1O3 | Contains amino group | Enhanced bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。